2-(2-Methoxyethyl)morpholin-4-amine
Description
2-(2-Methoxyethyl)morpholin-4-amine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The nitrogen at position 4 is substituted with an amine group, while carbon 2 of the morpholine ring bears a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent . This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions in pharmacological or material science applications.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methoxyethyl)morpholin-4-amine |
InChI |
InChI=1S/C7H16N2O2/c1-10-4-2-7-6-9(8)3-5-11-7/h7H,2-6,8H2,1H3 |
InChI Key |
DSMNSCKRDANYNC-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CN(CCO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)morpholin-4-amine typically involves the reaction of morpholine with 2-chloroethyl methyl ether under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the 2-chloroethyl methyl ether, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2-Methoxyethyl)morpholin-4-amine can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)morpholin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine compounds .
Scientific Research Applications
2-(2-Methoxyethyl)morpholin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)morpholin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Morpholine Derivatives
Table 1: Key Structural and Functional Attributes of Morpholine Derivatives
| Compound Name | Core Structure | Substituent(s) | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-(2-Methoxyethyl)morpholin-4-amine | Morpholine | 2-(2-Methoxyethyl) at C2; NH₂ at N4 | Hypothesized HDAC inhibition potential (inferred from methoxyethyl groups in ) | |
| 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine | Triazine | Morpholine at C6; Cl at C4 | Crystallographic stability; used in kinase inhibitor studies | |
| 2-(2-Methylmorpholin-4-yl)ethan-1-amine | Morpholine | 2-Methyl at C2; NH₂ at N4 | Increased lipophilicity compared to unsubstituted morpholine | |
| 2-(2,2-Dimethylmorpholin-4-yl)ethylamine | Morpholine | 2,2-Dimethyl at C2; methylamine side chain | Enhanced steric hindrance; potential CNS activity |
Key Observations :
- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances solubility compared to alkyl-substituted morpholines (e.g., 2-methylmorpholine derivatives) due to its ether oxygen, which increases polarity . This contrasts with methyl groups, which primarily boost lipophilicity.
- Pharmacological Potential: Methoxyethyl-substituted compounds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (), demonstrate potent HDAC inhibitory activity at low concentrations (IC₅₀ ~1 µM). This suggests that the methoxyethyl group in 2-(2-Methoxyethyl)morpholin-4-amine may similarly enhance target binding or bioavailability .
Comparison with Methoxyethyl-Substituted Non-Morpholine Compounds
Table 2: Methoxyethyl Groups in Diverse Pharmacophores
Key Observations :
- Positional Influence: Methoxyethyl groups attached to aromatic systems (e.g., phenyl in ) exhibit strong hydrogen-bond acceptor properties, aiding in enzyme binding.
- Activity Trends : Methoxy groups in quinazolines () are critical for kinase inhibition, but their substitution on rigid aromatic cores limits adaptability compared to morpholine-based derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
